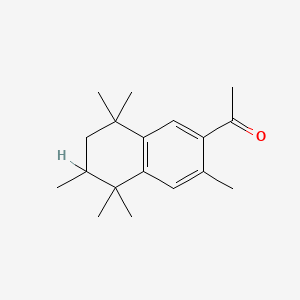

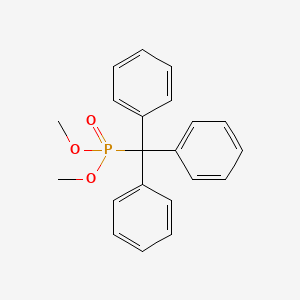

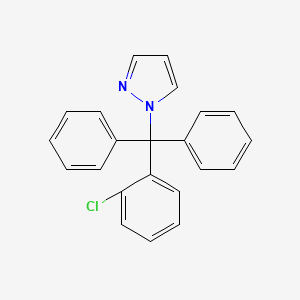

![molecular formula C15H10N2O9S B1682516 1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 92921-25-0](/img/structure/B1682516.png)

1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

Overview

Description

“1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid” is a chemical compound with the molecular formula C15H10N2O9S . It is also known by several synonyms, including Sulfo-MBS Crosslinker, m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester, and 3-Maleimidobenzoic acid N-hydroxysulfosuccinimide ester .

Molecular Structure Analysis

The molecular weight of this compound is 394.3 g/mol . Its InChI string and Canonical SMILES are available in the PubChem database .Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.3 g/mol and an exact mass of 394.01070107 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 5 . Its Topological Polar Surface Area is 164 Ų .Scientific Research Applications

Self-Assembling Amphiphiles and Mesophases

Research by Zhu et al. (2004) explores the synthesis of wedge-shaped molecules with a sulfonate group at the tip, showcasing a new class of self-assembling amphiphiles. These molecules exhibit columnar mesophases, demonstrating their potential in the formation of novel superstructures. This study highlights the utility of sulfonate-containing compounds in creating self-organized systems, which could have implications for materials science and nanotechnology (Zhu, Tartsch, Beginn, & Möller, 2004).

Supramolecular Chemistry

In another study by Zhu et al. (2006), the self-organization of polybases neutralized with mesogenic wedge-shaped sulfonic acid molecules is discussed. This work provides insight into the creation of supramolecular cylinders through the interaction of poly(4-vinylpyridine) and sulfonic acid moieties. The resulting structures exhibit a hexagonal columnar mesophase, underscoring the potential for designing advanced materials with specific optical and electronic properties (Zhu, Beginn, Möller, Gearba, Anokhin, & Ivanov, 2006).

Catalysis and Synthesis

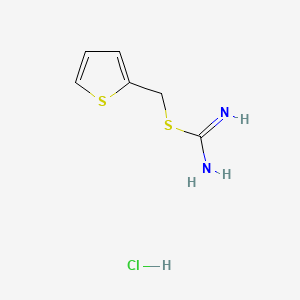

A study by Zare et al. (2015) demonstrates the use of sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst for the one-pot multi-component synthesis of tetrasubstituted imidazoles. This highlights the role of sulfonic acid derivatives in facilitating organic reactions, contributing to the development of more sustainable and efficient synthetic methodologies (Zare, Asgari, Zare, & Zolfigol, 2015).

Fluorescent Chromism and Sensing

Nakane et al. (2018) have designed a sulfonic acid-substituted molecule that acts as a solid-state fluorescent chromic sensor for various organic bases and amines. This research showcases the potential of sulfonic acid-containing compounds in the development of new sensing materials for biologically important molecules, offering avenues for advancements in chemical sensing and environmental monitoring (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018).

Proton Exchange Membranes

Yao et al. (2014) synthesized a novel sulfonic acid-containing polybenzoxazine for use as a proton exchange membrane in direct methanol fuel cells. Their findings reveal the potential of sulfonic acid derivatives in energy applications, particularly in enhancing the efficiency and performance of fuel cells (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Safety And Hazards

properties

IUPAC Name |

1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O9S/c18-11-4-5-12(19)16(11)9-3-1-2-8(6-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25/h1-6,10H,7H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYPCWKHSODVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908634 | |

| Record name | 1-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

CAS RN |

103848-62-0, 92921-25-0 | |

| Record name | m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103848620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Maleimidobenzoyl-N-hydroxysulphosuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

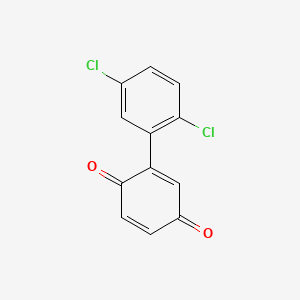

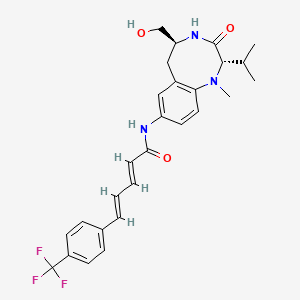

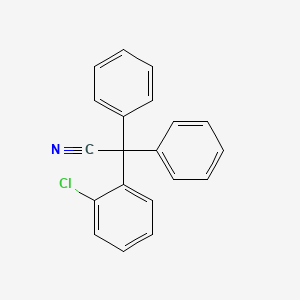

![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)

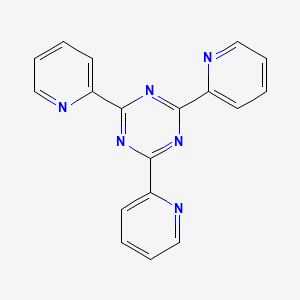

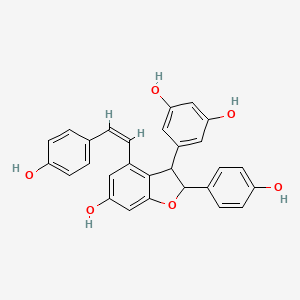

![N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea](/img/structure/B1682456.png)